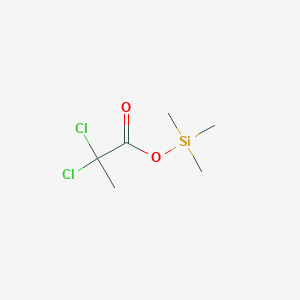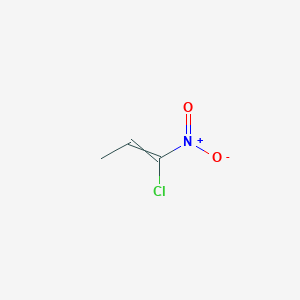
1-Chloro-1-nitroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-nitroprop-1-ene is an organic compound characterized by the presence of both a chloro and a nitro group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-nitroprop-1-ene can be synthesized through the reaction of 1-chloropropene with nitric acid under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-nitroprop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroalkenes.
Reduction: Reduction of this compound typically yields amines or hydroxylamines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: Nitroalkenes.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted nitropropenes.
Scientific Research Applications
1-Chloro-1-nitroprop-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-1-nitroprop-1-ene involves its reactivity towards nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the compound a strong electrophile. This property allows it to participate in various cycloaddition reactions, forming stable adducts with nucleophiles.
Comparison with Similar Compounds
- 1-Chloro-1-nitroethene
- 2-Nitroprop-1-ene
- 3,3,3-Trichloro-1-nitroprop-1-ene
Comparison: 1-Chloro-1-nitroprop-1-ene is unique due to the presence of both a chloro and a nitro group on the same carbon atom, which imparts distinct reactivity compared to its analogs. For instance, 1-Chloro-1-nitroethene lacks the additional carbon, making it less sterically hindered and more reactive in certain reactions. Similarly, 2-Nitroprop-1-ene, with the nitro group on a different carbon, exhibits different electronic properties and reactivity patterns.
Properties
CAS No. |
65514-05-8 |
|---|---|
Molecular Formula |
C3H4ClNO2 |
Molecular Weight |
121.52 g/mol |
IUPAC Name |
1-chloro-1-nitroprop-1-ene |
InChI |
InChI=1S/C3H4ClNO2/c1-2-3(4)5(6)7/h2H,1H3 |
InChI Key |
SRSKPQQFRAZCJY-UHFFFAOYSA-N |
Canonical SMILES |
CC=C([N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
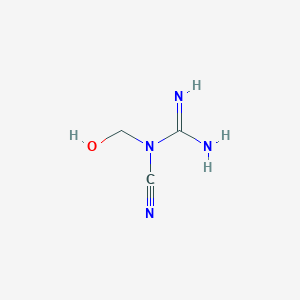
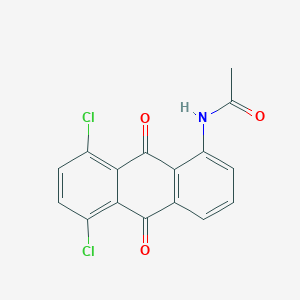
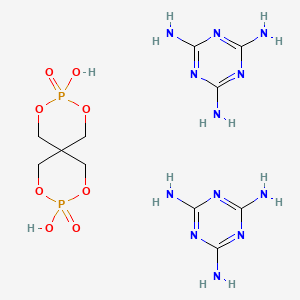
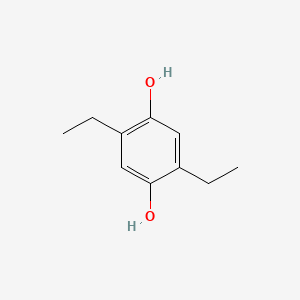
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)
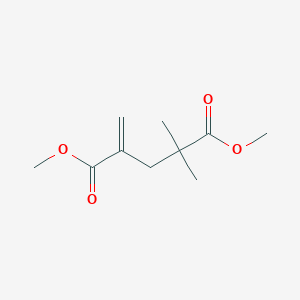
![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)

